molecular formula C17H20BrN5O4 B2888550 2-bromo-5-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034425-96-0

2-bromo-5-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide

Cat. No.: B2888550
CAS No.: 2034425-96-0
M. Wt: 438.282
InChI Key: FIPIEKRGFZLVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-5-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is a synthetic small molecule featuring a 1,3,5-triazine core, a privileged scaffold in medicinal chemistry known for its broad spectrum of biological activities and its presence in various therapeutic agents . The triazine core in this compound is functionalized with key substituents: a morpholine group, a methoxy group, and a benzyl-linked benzamide moiety bearing bromo and methoxy substitutions. The morpholine-triazine motif is a recognized pharmacophore in the development of enzyme inhibitors, particularly for kinase targets, suggesting this compound's potential utility in probing signal transduction pathways . The 2-bromo-5-methoxybenzamide component is a structure that appears in compounds investigated for binding to various biological targets, including tubulin, indicating potential applications in cancer research . This specific molecular architecture, combining a triazine with a substituted benzamide, makes it a valuable chemical tool for researchers in drug discovery and chemical biology. It is intended for use in high-throughput screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the scientific literature for specific applications of analogous structures .

Properties

IUPAC Name

2-bromo-5-methoxy-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN5O4/c1-25-11-3-4-13(18)12(9-11)15(24)19-10-14-20-16(22-17(21-14)26-2)23-5-7-27-8-6-23/h3-4,9H,5-8,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPIEKRGFZLVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-5-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and therapeutic applications based on available research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17_{17}H20_{20}BrN5_{5}O4_{4}
  • Molecular Weight : 438.3 g/mol
  • CAS Number : 2034425-96-0

The biological activity of this compound is primarily attributed to its structural components, notably the morpholino and triazine moieties. These functional groups are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation, particularly in cancer cells .
  • Antiproliferative Effects : Studies suggest that benzamide derivatives can exhibit significant antiproliferative effects against various cancer cell lines, potentially through modulation of cell cycle progression and apoptosis .

Biological Activity Studies

Several studies have investigated the biological activity of related benzamide compounds, providing insights into the potential effects of this compound.

Case Studies

  • Anticancer Activity : A study evaluated the anticancer properties of benzamide derivatives and found that compounds with similar structural motifs exhibited IC50_{50} values in the low micromolar range against various cancer cell lines . This suggests that this compound may also possess significant anticancer properties.
  • Enzyme Inhibition : Research indicates that certain benzamide derivatives can inhibit RET kinase activity, which is implicated in several cancers. This inhibition is linked to reduced cell proliferation driven by RET mutations . Given the structural similarities, it is plausible that our compound may exhibit similar inhibitory effects.

Comparative Biological Activity Table

Compound NameIC50_{50} (µM)Target EnzymeNotes
Benzamide A15DHFREffective in MTX-resistant cells
Benzamide B10RET KinaseInhibits cell proliferation
2-bromo...TBDTBDPotential anticancer activity

Comparison with Similar Compounds

Structural Analogues with Triazine Cores

a. (Z)-5-(1-(2-(4-Methoxy-6-Morpholino-1,3,5-Triazin-2-yl)Hydrazono)Ethyl)-1,3-Dimethylpyrimidine-2,4,6(1H,3H,5H)-Trione (Compound 5h)

  • Structure: Shares the 4-methoxy-6-morpholino-triazine core but replaces the benzamide group with a pyrimidinetrione linked via a hydrazone bridge.
  • Analytical Data : Elemental analysis (C, H, N) aligns with theoretical values (C: 54.09% vs. Calc. 53.92%; H: 7.20% vs. Calc. 7.01%; N: 28.54% vs. Calc. 28.30%), indicating high purity .

b. Methyl 3-[[4-(4-Bromo-2-Formylphenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-yl]Amino]Benzoate (Compound 5l)

  • Structure: Features a triazine ring substituted with bromophenoxy and methoxyphenoxy groups, linked to a benzoate ester.
  • Key Differences: The bromine is positioned on a phenoxy substituent rather than the benzamide, and the ester group replaces the amide. This alters solubility and electronic properties .

c. (E)-2,6-Di-Tert-Butyl-4-((2-(4-Methoxy-6-Morpholino-1,3,5-Triazin-2-yl)Hydrazono)Methyl)Phenol (Compound 4d)

  • Structure: Contains a hydrazone-linked triazine core and a phenolic ring with bulky tert-butyl groups.
  • Key Differences: Steric hindrance from tert-butyl groups reduces solubility but enhances stability against oxidation. The phenol group introduces acidity (pKa ~10) compared to the neutral benzamide .
Functional Group Variations in Benzamide Analogues

a. Heterocyclic Substituents in Benzamide Derivatives

  • Examples : Compounds from include thiazolylmethylthio, isoxazolylmethylthio, and thienylmethylthio groups on the benzamide.
  • Comparison : The target compound’s bromine and methoxy substituents provide distinct electronic effects (electron-withdrawing Br vs. electron-donating OMe) compared to sulfur-containing heterocycles, which may influence binding to hydrophobic pockets or metal ions .

b. Thiourea-Triazinethione Hybrid (H₂L)

  • Structure : Combines a triazinethione core with a benzoylthiourea group.
  • Key Differences: Sulfur atoms in thiourea and triazinethione enhance metal chelation (e.g., Cu²⁺, Fe³⁺), unlike the target compound’s amide and morpholino groups. This suggests divergent applications in catalysis or metalloenzyme inhibition .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-bromo-5-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide?

  • Methodology : The synthesis typically involves sequential functionalization of the 1,3,5-triazine core. For example, the morpholino group is introduced via nucleophilic substitution at the 6-position of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), followed by coupling with a brominated benzamide derivative. Key steps include:

  • Step 1 : Reacting cyanuric chloride with morpholine under basic conditions (e.g., K₂CO₃ in DMF) to install the morpholino group .
  • Step 2 : Amidation of the triazine-methyl intermediate with 2-bromo-5-methoxybenzoic acid using coupling agents like EDCI/HOBt .
    • Critical Parameters : Temperature control (0–5°C for substitution reactions) and stoichiometric precision to avoid cross-contamination of reactive sites .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : The morpholino group’s protons appear as a multiplet at δ 3.6–3.8 ppm, while the triazine methylene linker (–CH₂–) resonates at δ 4.5–4.7 ppm. The aromatic protons of the benzamide moiety show splitting patterns consistent with bromine and methoxy substituents .
  • Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ matches the exact mass (e.g., C₁₉H₂₁BrN₅O₃⁺ ≈ 466.07 Da) with isotopic peaks confirming bromine presence .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations of 10–100 µg/mL .
  • Enzyme Inhibition : Fluorescence-based kinase inhibition assays (e.g., EGFR or CDK2) using ATP-competitive binding protocols .

Advanced Research Questions

Q. How can regioselectivity challenges during triazine functionalization be addressed?

  • Methodology :

  • Stepwise Substitution : Prioritize installing the morpholino group at the 6-position of cyanuric chloride first, as secondary substitutions (e.g., methoxy at the 4-position) are less sterically hindered .
  • Computational Modeling : DFT calculations to predict electronic effects of substituents on triazine reactivity (e.g., Hammett parameters for directing group influence) .

Q. What structural analogs exhibit contradictory bioactivity data, and how can these discrepancies be resolved?

  • Case Study : Analogues with methoxy vs. hydroxy groups on the benzamide ring show divergent antibacterial potency. For example:

  • 5-Bromo-2-hydroxybenzamide derivatives display enhanced activity against P. aeruginosa compared to methoxy variants, likely due to improved membrane permeability .
    • Resolution Strategies :
  • LogP Measurement : Compare partition coefficients (e.g., shake-flask method) to correlate hydrophobicity with bioactivity .
  • Molecular Dynamics (MD) : Simulate interactions with bacterial efflux pumps to assess resistance mechanisms .

Q. How can synthetic yields be optimized for multi-step reactions involving air-sensitive intermediates?

  • Methodology :

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for steps involving moisture-sensitive reagents (e.g., coupling agents) .
  • Catalytic Additives : Employ Pd(OAc)₂ or CuI to accelerate Suzuki-Miyaura couplings for brominated intermediates .
    • Data-Driven Optimization : Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, temperature) affecting yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.